Dusquetide - 931395-42-5

Dusquetide

Catalog Number: EVT-266674
CAS Number: 931395-42-5
Molecular Formula: C25H47N9O5
Molecular Weight: 553.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dusquetide has been used in trials studying the treatment of Oral Mucositis.
Dusquetide is a synthetic, 5-amino acid peptide and Innate Defense Regulator (IDR), with immunomodulating, anti-inflammatory, anti-infective and anti-mucositis activities. Upon intravenous administration, dusquetide binds to the ZZ domain of sequestosome-1, also called p62, and activates regulatory signaling transduction pathways involved in the modulation of the innate immune system, such as those mediated by mitogen-activated protein kinase (MAPK) p38 and CCAAT-enhancer-binding protein. This agent promotes monocyte and macrophage recruitment to, and accelerates healing in damaged and infected tissue; it suppresses inflammation through the regulation of the expression of multiple cytokines. This agent may prevent or decrease chemo- or radiotherapy-induced mucositis as well as other types of infection. p62, an intracellular adaptor protein that functions downstream of certain signaling receptors, plays a key role in the activation of the innate immune system.
Overview

Dusquetide is a synthetic peptide composed of five amino acids, specifically designed as an Innate Defense Regulator. It exhibits multiple therapeutic properties, including immunomodulation, anti-inflammatory effects, anti-infective capabilities, and prevention of oral mucositis. Dusquetide is primarily investigated for its potential in treating conditions such as stomatitis and squamous cell carcinoma of the head and neck. It has been classified as an orphan drug in the United States, indicating its potential importance in treating rare diseases .

Synthesis Analysis

Dusquetide is synthesized through a solution phase synthesis method. The synthesis process involves the generation of anhydrous hydrogen bromide alongside trialkylsilyl bromides that serve as protic and Lewis acid reagents. This method allows for the precise assembly of the peptide's amino acid sequence, ensuring high purity levels essential for its therapeutic efficacy .

Molecular Structure Analysis

The molecular formula of Dusquetide is C25H47N9O5C_{25}H_{47}N_{9}O_{5}, with a molecular weight of approximately 553.7 g/mol. The structure consists of a sequence of five specific amino acids: L-arginyl, L-isoleucyl, L-valyl, L-prolyl, and L-alaninamide. The compound features several notable structural characteristics:

  • Heavy Atom Count: 39
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 15
  • Topological Polar Surface Area: 241 Ų
  • Defined Atom Stereocenter Count: 6

These structural elements contribute to its biological activity and interaction with target proteins .

Chemical Reactions Analysis

Dusquetide's chemical reactions primarily involve interactions with specific intracellular targets. Notably, it acts as a modulator of Sequestosome 1 (p62), a protein involved in cellular signaling pathways related to inflammation and immunity. The binding sites for Dusquetide on p62 have been characterized using solution Nuclear Magnetic Resonance spectroscopy, providing insights into its mechanism of action at the molecular level .

Mechanism of Action

Dusquetide functions by modulating innate immune responses through its interaction with Sequestosome 1. This modulation leads to enhanced immune responses against infections and reduced inflammation. The peptide has demonstrated significant efficacy in preclinical studies and phase clinical trials, particularly in reducing the duration and severity of oral mucositis associated with chemotherapy and radiation therapy. The precise mechanism involves the regulation of inflammatory pathways that are crucial during tissue injury and healing processes .

Physical and Chemical Properties Analysis

Dusquetide exhibits several important physical and chemical properties:

  • Molecular Weight: 553.7 g/mol
  • XLogP3: -2.7 (indicating hydrophilicity)
  • Exact Mass: 553.37001563 g/mol
  • Monoisotopic Mass: 553.37001563 g/mol
  • Complexity: 906 (a measure of molecular complexity)
Applications

Dusquetide has been primarily studied for its applications in oncology and supportive care for patients undergoing cancer treatment. Its main therapeutic uses include:

  • Prevention of Oral Mucositis: Dusquetide has shown promise in reducing the incidence and severity of oral mucositis in patients receiving chemotherapy or radiation therapy.
  • Treatment of Stomatitis: Clinical trials have explored its efficacy in managing stomatitis, particularly in patients with head and neck cancers.
  • Immunomodulation: Due to its role as an Innate Defense Regulator, Dusquetide is being investigated for broader applications in enhancing immune responses against infections.
Introduction to Dusquetide: Innate Defense Regulators and Therapeutic Potential

Dusquetide as a Novel Innate Defense Regulator (IDR): Historical Development and Classification

Dusquetide (development codes SGX942/SGX943) represents a groundbreaking class of immunomodulatory therapeutics known as Innate Defense Regulators (IDRs). Historically, IDRs emerged from foundational research at the University of British Columbia by Professors B. Brett Finlay and Robert Hancock, who pioneered the concept of modulating host innate immunity rather than directly targeting pathogens [1] [3]. Dusquetide was developed by Soligenix, Inc. as a second-generation IDR with optimized efficacy profiles compared to earlier prototypes. It received Fast Track Designation from the U.S. FDA for oral mucositis in head and neck cancer (HNC) patients undergoing chemoradiation and for adjunctive melioidosis treatment, underscoring its therapeutic significance in areas of unmet medical need [1] [7]. The compound’s development was partially funded through NIH SBIR grants (#R43DE024032 and #R44DE024032), facilitating its progression from preclinical models to advanced clinical trials [1] [3].

Classified as a first-in-class IDR, dusquetide operates through a unique mechanism distinct from conventional anti-infectives or anti-inflammatories. Unlike biologics that target specific pathogens or cytokines, IDRs modulate intracellular signaling nodes downstream of pattern recognition receptors (PRRs), enabling broad-spectrum activity against diverse inflammatory and infectious challenges [7] [8]. This agnostic approach positions dusquetide as a versatile therapeutic candidate for conditions driven by innate immune dysregulation, including mucosal barrier injuries, antibiotic-resistant infections, and cancer microenvironment modification [6] [8].

Structural and Functional Characteristics of Dusquetide: Peptide Composition and Synthetic Analog Design

Dusquetide is a synthetic pentapeptide with the amino acid sequence L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide (Arg-Ile-Val-Pro-Ala-NH₂) and a molecular weight of 553.7 g/mol (CAS# 931395-42-5) [9] [10]. Its compact structure features a C-terminal amidation, enhancing stability and bioavailability. The peptide’s pharmacophore is anchored by electrostatic and hydrophobic residues: the N-terminal arginine facilitates membrane interaction and intracellular uptake, while the hydrophobic core (isoleucine-valine-proline) enables precise binding to intracellular targets [2] [9].

Table 1: Structural Characteristics of Dusquetide

PropertySpecification
Molecular FormulaC₂₅H₄₇N₉O₅
CAS Number931395-42-5
Amino Acid SequenceH-Arg-Ile-Val-Pro-Ala-NH₂
Molecular Weight553.7 g/mol
Key Structural FeaturesN-terminal cationic residue; C-terminal amidation; hydrophobic core

Functionally, dusquetide binds the ZZ domain of sequestosome-1 (p62/SQSTM1), a scaffold protein critical to intracellular signaling networks. Structural studies using NMR and X-ray crystallography reveal that dusquetide interacts with p62 via:

  • Electrostatic contacts between its arginine residue and acidic regions of the ZZ domain.
  • Hydrophobic interactions involving isoleucine and valine side chains within a conserved binding pocket [2]. This binding induces conformational changes in p62, altering its affinity for downstream signaling partners like RIP1 and TRAF6 without triggering autophagy [2] [8].

Soligenix has leveraged this structural insight to develop dusquetide analogs with enhanced binding affinities or modified selectivity profiles. Composition-of-matter patents protect dusquetide and related analogs, forming a robust intellectual property estate around the IDR platform [1] [3]. Analog design focuses on optimizing peptide stability (e.g., D-amino acid substitutions) and fine-tuning immune modulation while retaining the core p62-binding motif [1].

Dusquetide’s Role in Bridging Innate Immunity and Inflammatory Pathology

Dusquetide exerts transformative effects on innate immunity by reprogramming inflammatory responses at the molecular level. As a p62-selective modulator, it targets a convergence point for signaling cascades downstream of Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs) [2] [8]. Key mechanistic aspects include:

  • Macrophage Polarization: Dusquetide shifts macrophage responses from a pro-inflammatory (M1) phenotype toward an anti-inflammatory, pro-resolving state characterized by reduced IL-6, IL-1β, and TNF-α, alongside enhanced bacterial clearance and tissue repair functions [6] [8]. This occurs without direct cytotoxicity or suppression of essential antimicrobial defenses.

  • Downstream Signaling Modulation:

  • p38 MAPK Phosphorylation: Enhanced phosphorylation amplifies anti-infective transcription programs.
  • CEBP/β Activation: Upregulates genes involved in tissue repair and resolution of inflammation.
  • NF-κB Regulation: Attenuates excessive inflammatory signaling without compromising pathogen defense [2] [8].

Table 2: Key Signaling Consequences of Dusquetide-p62 Interaction

Signaling PathwayEffect of DusquetideBiological Outcome
p38 MAPKIncreased phosphorylationEnhanced anti-infective response
C/EBPβUpregulated expressionTissue healing and repair
NF-κBContext-dependent modulationControlled inflammation
RIP1 KinaseDisrupted complex with p62Reduced necroptosis and tissue damage

In pathological contexts, this mechanism translates to dual therapeutic benefits:

  • Anti-Inflammatory/Anti-Mucositis Effects: In HNC patients receiving chemoradiotherapy, dusquetide reduced severe oral mucositis (SOM) duration by 50% in Phase 2 trials and showed statistically significant reductions in Phase 3 per-protocol populations (p=0.049) [1] [6]. This efficacy stems from dampening radiation-induced inflammation while accelerating mucosal healing.
  • Anti-Infective Actions: By enhancing phagocytosis and bacterial clearance, dusquetide reduced "non-fungal" infections in Phase 2 HNC trials and demonstrated efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens in preclinical models [6] [7]. Its agnostic mechanism bypasses antibiotic resistance.
  • Ancillary Oncology Benefits: Clinical studies noted accelerated tumor resolution in dusquetide-treated HNC patients (63% complete response at 1-month follow-up vs. 47% in placebo). Preclinical xenograft models (e.g., breast cancer MCF-7 cells) corroborate direct anti-tumor effects through p62-mediated modulation of tumor microenvironment signaling [1] [6].

Thus, dusquetide exemplifies a paradigm shift in immune modulation—targeting intracellular signaling hubs to resolve inflammation while enhancing host defense, positioning it as a versatile therapeutic across infection, mucosal injury, and oncology contexts.

Table 3: Nomenclature of Dusquetide

Nomenclature TypeName(s)
Chemical Name(S)-1-(L-arginyl-L-isoleucyl-L-valyl)-N-((S)-1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide
SynonymsSGX942; SGX943; SGX94; Rivpa
IUPAC Name(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Properties

CAS Number

931395-42-5

Product Name

Dusquetide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C25H47N9O5

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

SGX942; SGX942; SGX 942. SGX94; SGX-94; SGX 94; dusquetide; L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide.

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.